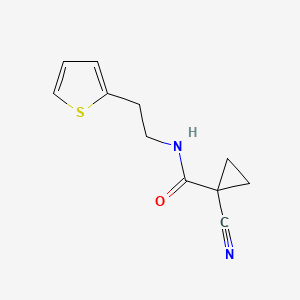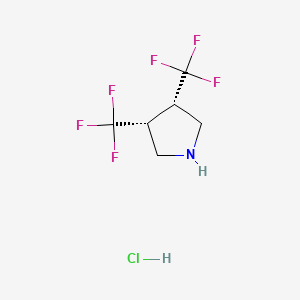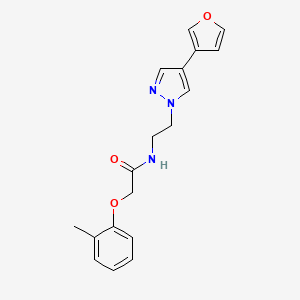![molecular formula C19H21N5O2S B2527827 2,4-ジメチル-6-({1-[4-メチル-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボニル]ピロリジン-3-イル}オキシ)ピリミジン CAS No. 2097909-96-9](/img/structure/B2527827.png)
2,4-ジメチル-6-({1-[4-メチル-2-(1H-ピロール-1-イル)-1,3-チアゾール-5-カルボニル]ピロリジン-3-イル}オキシ)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has been under study for various applications. Structurally, it is a pyrimidine derivative with functional groups contributing to its unique chemical properties.
科学的研究の応用
Chemistry
This compound is studied for its potential as a building block for more complex molecules and its role in reaction mechanisms.
Biology
In biological research, it's investigated for its interaction with cellular receptors and enzymes, potentially affecting metabolic pathways.
Medicine
Preliminary studies suggest possible therapeutic effects, such as antimicrobial and anti-inflammatory properties, warranting further clinical trials.
Industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multi-step organic reactions. Initial steps typically involve the construction of the pyrimidine core, followed by the introduction of the thiazole and pyrrolidine moieties. Typical reagents include aldehydes, amines, and thiourea, using catalysts under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, large-scale synthesis would likely involve similar reaction pathways but optimized for yield and efficiency. This could include the use of automated flow reactors and continuous production techniques.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, especially at the thiazole and pyrrol moieties.
Reduction: : Selective reduction of the carbonyl group is feasible under controlled conditions.
Substitution: : The pyrimidine and pyrrolidinyl groups can participate in substitution reactions, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and thiols.
Major Products
Oxidation and reduction reactions result in altered functional groups, while substitution reactions produce derivatives with varied substituents on the pyrimidine and pyrrolidinyl frameworks.
作用機序
The compound likely exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways, leading to the observed biological activities.
類似化合物との比較
When compared to other pyrimidine derivatives, 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its unique combination of the pyrimidine, thiazole, and pyrrolidinyl moieties.
Similar Compounds
2,4-Dimethylpyrimidine: : Lacks the thiazole and pyrrolidinyl groups, resulting in different reactivity and applications.
Thiazole-based Compounds: : May share some reactive properties but differ significantly in biological activity.
Pyrrolidine Derivatives: : While structurally related, their functional profiles can vary widely.
特性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-16(22-14(3)20-12)26-15-6-9-24(11-15)18(25)17-13(2)21-19(27-17)23-7-4-5-8-23/h4-5,7-8,10,15H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQRPFJZIQMBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2527755.png)

![2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2527759.png)

![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
